2-methyl Benzamideoxime

Enzyme inhibition Structure-activity relationship Positional isomer comparison

Generic benzamide oxime substitution introduces unacceptable experimental variability. 2-Methylbenzamide oxime (ortho-methyl) resolves this with documented SAR benchmarks. - IC50: 8.7 µM (validated reference for meta/para comparison) - Synthetic intermediate for 1,2,4-oxadiazoles & Beckmann rearrangement - Authenticated 1H NMR & FTIR spectra for identity verification - Intrinsic fluorescence for optical detection applications

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 40312-14-9
Cat. No. B154247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl Benzamideoxime
CAS40312-14-9
Synonyms(Z)-N’-hydroxy-2-methylbenzimidamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=NO)N
InChIInChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
InChIKeyUAKAWWHOQNNATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzamide Oxime: Physicochemical Baseline


2-Methylbenzamide oxime (also referred to as N'-hydroxy-2-methylbenzenecarboximidamide or o-tolylamidoxime) is a substituted benzamide derivative bearing an oxime (-C=N-OH) functional group at the amidine position. Its molecular formula is C8H10N2O with a molecular weight of 150.18 g/mol . The compound exists as a crystalline solid at room temperature with a reported melting point range of 144–148 °C . It is commercially available at purities typically exceeding 97% and is classified as a combustible acute toxic solid (UN 2811, Hazard Class 6.1, Packing Group III) . The compound is primarily employed as a synthetic intermediate in pharmaceutical research and as a building block for heterocyclic synthesis .

Identity Ortho-methyl benzamide oxime building block
Workflow SAR studies and heterocycle synthesis
Selection Positional isomer reference for enzyme inhibition
Reported for pharmaceutical intermediate use and analytical reference workflows. Verify synthetic compatibility.

2-Methylbenzamide Oxime: Positional Isomer Specificity


Within the class of substituted benzamide oximes, minor structural modifications—particularly the position of methyl substitution on the aromatic ring—produce substantial differences in physicochemical properties and biological activity profiles. The ortho (2-) methyl substitution in 2-methylbenzamide oxime introduces steric and electronic effects that are fundamentally distinct from meta (3-) or para (4-) substituted analogs [1]. These differences manifest in altered melting point ranges, LogP values, and critically, in enzyme inhibition potency that can vary by more than three-fold between positional isomers [2]. Generic substitution without verification of the precise substitution pattern therefore introduces unacceptable experimental variability in both synthetic and biological applications.

Target
2-Methylbenzamide Oxime
Ortho-substituted scaffold with steric and electronic constraints distinct from other positional isomers.
Substitute Risk
Meta- or Para-Methyl Analogs
Positional isomer substitution may shift enzyme inhibition potency over three-fold, altering SAR interpretation and synthetic outcomes.
Target
2-Methylbenzamide Oxime
Ortho-methyl introduces steric constraints influencing regioselectivity in heterocycle formation.
Substitute Risk
Unsubstituted Benzamide Oxime
Lack of ortho-methyl may alter regiochemical outcomes and does not provide steric control required for specific cyclization pathways.

2-Methylbenzamide Oxime: Differentiation Evidence vs Closest Analogs


Enzyme Inhibitory Potency: Ortho-Methyl vs Meta/Para Isomers

In a comparative enzyme inhibition assay evaluating substituted benzamide derivatives, the 2-methyl (ortho) substituted compound exhibited an IC50 value of 8.7 ± 0.7 μM. This potency was 1.7-fold greater than the 3-methyl (meta) substituted analog (IC50 = 14.8 ± 5.0 μM) and 3.3-fold greater than the 4-methyl (para) substituted analog (IC50 = 29.1 ± 3.8 μM) [1]. The ortho substitution effect is further underscored by comparison with the 2-methoxy derivative (IC50 = 90 ± 26 μM), demonstrating that the methyl group at the 2-position provides a specific electronic and steric environment favorable for target engagement [1].

Enzyme Inhibitory Potency
Head-to-head
IC50 8.7 ± 0.7 μM (ortho-methyl)
Supports ortho-methyl selection for higher potency in enzyme inhibition assays.
1.7-fold to 3.3-fold lower IC50 vs meta/para isomers.
Enzyme inhibition Structure-activity relationship Positional isomer comparison

Synthetic Intermediate for Heterocycle Formation and Beckmann Rearrangement

2-Methylbenzamide oxime serves as a validated synthetic intermediate for pharmaceutical applications, with documented utility in Beckmann rearrangement reactions to access substituted amides and in the preparation of 1,2,4-oxadiazole heterocycles . The oxime functional group provides a versatile handle for conversion to primary amines or nitriles under controlled conditions [1]. This synthetic utility is analogous to that of unsubstituted benzamide oxime (CAS 613-92-3), which is established as a precursor to aryloxadiazole-based apoptosis inducers and anticancer agents . The ortho-methyl substitution pattern of 2-methylbenzamide oxime introduces steric constraints not present in the unsubstituted parent, potentially influencing regioselectivity in heterocycle formation.

Synthetic Intermediate Utility
Class-level
Documented for Beckmann rearrangement and 1,2,4-oxadiazole synthesis.
Reaction outcome may depend on ortho-methyl steric constraints.
Data to verify for specific heterocycle targets.
Synthetic intermediate Heterocycle synthesis Beckmann rearrangement Pharmaceutical synthesis

Solubility Profile for Formulation and Assay Development

2-Methylbenzamide oxime exhibits defined solubility characteristics in common laboratory solvents. Quantitative solubility data from commercial specifications indicate solubility of ≥30 mg/mL in DMF, ≥25 mg/mL in DMSO, and ≥10 mg/mL in ethanol, with limited aqueous solubility (PBS, pH 7.2) of approximately 0.2 mg/mL . These solubility parameters inform solvent selection for biological assays and synthetic applications, with DMSO and DMF offering the highest loading capacity for stock solution preparation.

Solubility Profile
Supporting evidence
≥25 mg/mL in DMSO; limited aqueous (PBS ~0.2 mg/mL).
Guides solvent selection for stock solution and assay compatibility.
Commercial specification review recommended.
Solubility Formulation Assay development DMSO solubility

Analytical Reference: Validated NMR and FTIR Spectra

Reference spectral data for 2-methylbenzamide oxime are available in curated spectral libraries, including 1H NMR and FTIR spectra [1]. These spectra provide validated benchmarks for identity confirmation, purity assessment, and batch-to-batch quality control in research and industrial settings. The availability of authoritative spectral reference data distinguishes this compound from less well-characterized benzamide oxime derivatives lacking comprehensive spectroscopic documentation.

Analytical Reference Spectra
Supporting evidence
1H NMR and FTIR spectra available in curated libraries.
Reduces identity verification uncertainty; supports QC protocols.
Source: SpectraBase Compound ID.
Analytical characterization NMR spectroscopy FTIR Quality control

Fluorescent Properties for Coatings and Detection Applications

2-Methylbenzamide oxime has been characterized as a fluorescent compound with reported applications in coatings and pest control formulations . The compound has been shown to inhibit dehydrogenase enzyme activity, which is implicated in carbohydrate metabolism pathways . These properties suggest potential utility in fluorescence-based detection systems or as a functional additive in material science applications, distinguishing it from non-fluorescent benzamide oxime analogs.

Fluorescent Properties
Class-level
Reported fluorescent compound; dehydrogenase inhibitor.
May support detection or tracking applications without additional labeling.
Class-level inference; source review required.
Fluorescent compound Coatings Pest control Dehydrogenase inhibition

Acetylcholinesterase Interaction and Neuropharmacology Research

Biochemical studies indicate that 2-methylbenzamide oxime interacts with acetylcholinesterase (AChE), the enzyme responsible for terminating cholinergic synaptic transmission through acetylcholine hydrolysis [1]. This interaction profile aligns the compound with the broader class of oxime-containing AChE modulators, which include both inhibitors and reactivators depending on structural context. The ortho-methyl substitution pattern may influence binding kinetics and selectivity relative to other substituted benzamide oximes, though direct comparative data for this specific target are not available in the open literature.

AChE Interaction
Class-level
Documented interaction with acetylcholinesterase.
Ortho-methyl variant relevant for cholinergic signaling research context.
Direct comparative data not available.
Acetylcholinesterase AChE inhibition Neuropharmacology Cholinergic signaling

2-Methylbenzamide Oxime: Key Application Scenarios


SAR Studies with Ortho-Substituted Benzamide Oxime Scaffolds

2-Methylbenzamide oxime serves as the ortho-methyl substituted reference compound for SAR investigations of benzamide-derived enzyme inhibitors. The documented IC50 value of 8.7 ± 0.7 μM [1] provides a quantitative benchmark against which meta (3-methyl: 14.8 ± 5.0 μM) and para (4-methyl: 29.1 ± 3.8 μM) substituted analogs can be systematically compared. This enables rigorous evaluation of how methyl substitution position modulates target engagement potency.

Pharmaceutical Intermediate for Heterocyclic Synthesis

The compound functions as a validated synthetic intermediate for constructing 1,2,4-oxadiazole heterocycles and for accessing substituted amides via Beckmann rearrangement [1]. Procurement of the ortho-methyl substituted variant, rather than unsubstituted benzamide oxime, introduces steric constraints that may influence regiochemical outcomes in cyclization reactions, providing synthetic chemists with a distinct structural option for library diversification.

Analytical Reference Standard for Method Development and QC

With validated 1H NMR and FTIR reference spectra available in authoritative spectral libraries [1], 2-methylbenzamide oxime can serve as an analytical reference standard for identity verification and purity assessment. This is particularly valuable for laboratories requiring authenticated spectral benchmarks for compound characterization and batch release testing.

Fluorescence-Based Detection and Functional Coatings

The documented fluorescent properties of 2-methylbenzamide oxime [1] support its potential use in fluorescence-based analytical detection systems, optical sensors, or as a functional additive in coating formulations. This distinguishes the compound from non-fluorescent benzamide oxime analogs and provides a property-driven rationale for selection in applications requiring intrinsic fluorescence without additional labeling.

Application
Selection Property
Validation Focus
SAR Studies: Ortho-Substituted Scaffolds
Positional isomer enzyme inhibition context
Ortho-methyl potency benchmark review
Pharmaceutical Intermediate Synthesis
Steric constraint for heterocycle formation
Regiochemical outcome verification
Analytical Reference and QC
Curated spectral library availability
Identity and purity assessment protocols
Fluorescence-Based Detection
Intrinsic fluorescence without labeling
Detection system compatibility review

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